molecular formula C6H9NS B1212947 2,4,5-Trimethylthiazole CAS No. 13623-11-5

2,4,5-Trimethylthiazole

Cat. No. B1212947
CAS RN: 13623-11-5
M. Wt: 127.21 g/mol
InChI Key: BAMPVSWRQZNDQC-UHFFFAOYSA-N
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Description

2,4,5-Trimethylthiazole is a sulfur-containing heterocyclic compound. It is a flavor component found in various cooked foods, including cooked meats and potatoes. This compound contributes to the characteristic aroma and taste of these foods, especially when they undergo Maillard reactions during cooking .


Synthesis Analysis

The synthesis of 2,4,5-Trimethylthiazole involves the condensation of appropriate precursors. While I don’t have specific synthetic details, it is typically obtained through reactions that introduce methyl groups onto the thiazole ring. Researchers have explored various synthetic routes to produce this compound, but further investigation is needed to optimize its synthesis .


Molecular Structure Analysis

The molecular formula of 2,4,5-Trimethylthiazole is C₆H₉NS . It consists of a thiazole ring with three methyl groups attached at different positions. The structural arrangement of these atoms influences its flavor properties and reactivity .


Chemical Reactions Analysis

2,4,5-Trimethylthiazole is involved in Maillard reactions, which occur during cooking and browning processes. These reactions lead to the formation of complex flavor compounds. The compound’s reactivity with other food components contributes to the overall taste and aroma of cooked dishes .


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 166-167°C at 717 mmHg .
  • Density : 1.013 g/mL at 25°C .
  • Refractive Index : n20/D 1.509 (lit.) .

Scientific Research Applications

Food Industry

Flavor Enhancement and Analysis: 2,4,5-Trimethylthiazole is used in the food industry for its flavor-enhancing properties. It imparts a cocoa, earthy, and nutty profile, which is particularly valued in meat products like chicken broth, cooked beef, and roasted lamb fat . Its organoleptic qualities make it a common additive in flavor formulations.

Pharmaceuticals

Internal Standard for Chromatographic Analysis: In pharmaceutical research, 2,4,5-Trimethylthiazole serves as an internal standard in gas chromatographic analysis. This application is crucial for the accurate quantification of aldehydes in alcoholic beverages, ensuring the consistency and reliability of analytical results .

Environmental Science

Volatile Organic Compound Analysis: Environmental scientists employ 2,4,5-Trimethylthiazole in the study of volatile organic compounds (VOCs). Its presence and behavior in various environmental matrices can provide insights into pollution sources and atmospheric chemistry .

Materials Science

Smart Material Fabrication: In materials science, 2,4,5-Trimethylthiazole is explored for the design and fabrication of biomimetic smart materials. These materials have potential applications in creating sensitive and selective sensors for detecting environmental pollutants .

Chemical Synthesis

Synthetic Intermediate: This compound is utilized as a synthetic intermediate in chemical synthesis. Its incorporation into larger molecules is a key step in the production of various chemicals, including those used in agriculture and industry .

Analytical Chemistry

Electron Ionization Mass Spectrometry: Analytical chemists use 2,4,5-Trimethylthiazole in mass spectrometry, particularly in electron ionization techniques. It helps in identifying and quantifying substances within complex mixtures, which is essential for quality control and research .

Biochemistry

Molecular Activation Studies: Biochemists study 2,4,5-Trimethylthiazole for its ability to bind and activate certain receptors. Understanding this interaction is important for developing new drugs and therapies .

Agriculture

Pesticide Impact Assessment: Agricultural scientists investigate the impact of pesticides on crop growth and yield. 2,4,5-Trimethylthiazole can be used as a marker or tracer in these studies to understand the behavior of pesticides and their residues in the environment .

properties

IUPAC Name

2,4,5-trimethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-4-5(2)8-6(3)7-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMPVSWRQZNDQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065564
Record name 2,4,5-Trimethylthiazole
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Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear colourless liquid; cocoa, dark chocolate, nutty, coffee-like odour
Record name 2,4,5-Trimethylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/969/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

166.00 to 167.00 °C. @ 717.50 mm Hg
Record name Trimethylthiazole
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Solubility

slightly, Soluble in organic solvents, Miscible at room temperature (in ethanol)
Record name Trimethylthiazole
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Record name 2,4,5-Trimethylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/969/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.011-1.015
Record name 2,4,5-Trimethylthiazole
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

2,4,5-Trimethylthiazole

CAS RN

13623-11-5
Record name 2,4,5-Trimethylthiazole
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Record name Thiazole, 2,4,5-trimethyl-
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Record name 2,4,5-Trimethylthiazole
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Record name 2,4,5-trimethylthiazole
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Record name 2,4,5-TRIMETHYLTHIAZOLE
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2,4,5-Trimethylthiazole in the context of animal behavior?

A1: 2,4,5-Trimethylthiazole is recognized as a component of predator odor by rodents, specifically rats [, , , ]. Exposure to this compound can induce anxiety-like behaviors and stress responses in these animals.

Q2: Can 2,4,5-Trimethylthiazole influence the reproductive system in female rodents?

A2: Yes, studies show that chronic exposure to 2,4,5-Trimethylthiazole can delay puberty in female mice []. This effect is linked to a reduction in the frequency of luteinizing hormone (LH) pulses, suggesting an impact on the hypothalamic-pituitary-gonadal axis. The posterodorsal medial amygdala (MePD) is implicated in mediating this stress-induced suppression of LH pulsatility [, , ].

Q3: What role does the MePD play in mediating the effects of 2,4,5-Trimethylthiazole on the reproductive system?

A3: The MePD is believed to process the stress signal induced by 2,4,5-Trimethylthiazole. This processing involves the activation of specific neuronal populations within the MePD, including those expressing Urocortin 3 (Ucn3) and the neurokinin 3 receptor (NK3R) [, , ]. These neuronal populations then influence downstream pathways that ultimately suppress the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, leading to decreased LH pulsatility and delayed puberty.

Q4: How does 2,4,5-Trimethylthiazole contribute to food flavor?

A4: 2,4,5-Trimethylthiazole is a volatile compound known to contribute to the aroma and flavor of various foods [, , ]. Its characteristic odor is often described as "roasted" or "nutty." It is particularly prominent in cooked meat, where it arises from the Maillard reaction [].

Q5: How is 2,4,5-Trimethylthiazole formed during cooking?

A5: The formation of 2,4,5-Trimethylthiazole during cooking is primarily attributed to the Maillard reaction [, ]. This complex series of reactions occurs between reducing sugars and amino acids when food is heated. The specific pathways leading to 2,4,5-Trimethylthiazole can involve intermediates like 3-hydroxy-2-butanone and ammonium sulfide [].

Q6: Does the addition of specific amino acids affect the formation of 2,4,5-Trimethylthiazole during the Maillard reaction?

A6: Yes, the addition of certain amino acids can influence the formation of 2,4,5-Trimethylthiazole. For example, adding glycine to a glucose-cysteine Maillard reaction system has been shown to initially increase the production of 2,4,5-Trimethylthiazole, followed by a decrease at higher glycine concentrations [].

Q7: Can 2,4,5-Trimethylthiazole be chemically synthesized?

A7: Yes, 2,4,5-Trimethylthiazole can be synthesized through various chemical reactions [, ]. These reactions often involve starting materials like substituted oxazoles or thiazoles and reacting them with acid chlorides in the presence of bases [].

Q8: Are there any computational studies related to 2,4,5-Trimethylthiazole?

A8: Computational chemistry techniques have been employed to study the interactions of 2,4,5-Trimethylthiazole with odorant-binding proteins (OBPs) []. These studies provide insights into the molecular mechanisms by which 2,4,5-Trimethylthiazole might be perceived as an odorant.

Q9: What is the molecular formula and weight of 2,4,5-Trimethylthiazole?

A9: The molecular formula of 2,4,5-Trimethylthiazole is C6H9NS, and its molecular weight is 127.20 g/mol.

Q10: Is there any information about the stability of 2,4,5-Trimethylthiazole under different conditions?

A10: While specific stability data for 2,4,5-Trimethylthiazole is limited in the provided abstracts, its reactivity in a photooxidation study has been examined []. The results suggest that it is less reactive compared to 2,4,5-trimethyloxazole. Further studies are needed to fully characterize its stability under various conditions, which is crucial for applications like food storage and flavoring.

Q11: How does 2,4,5-Trimethylthiazole interact with odorant-binding proteins?

A11: Research using rat odor-binding protein 3 (rat-OBP3) has shown that 2,4,5-Trimethylthiazole binds to the protein with a specific dissociation constant []. This binding is thought to be crucial for the transport and presentation of the odorant molecule to olfactory receptors.

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